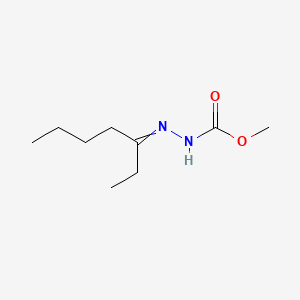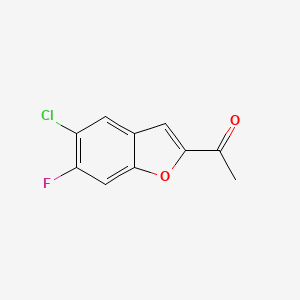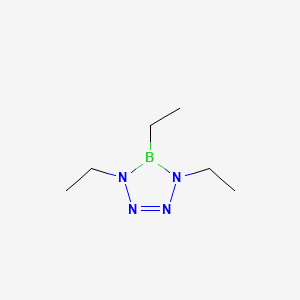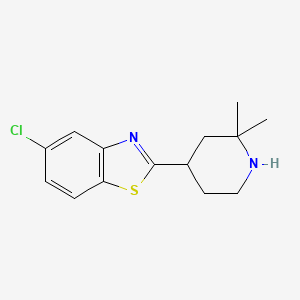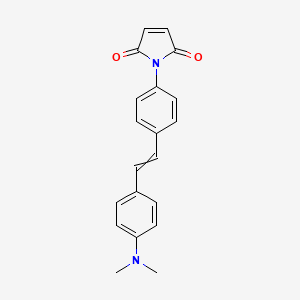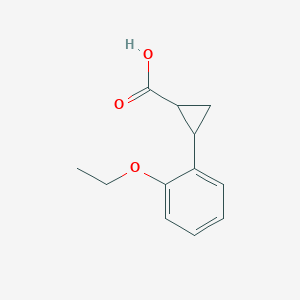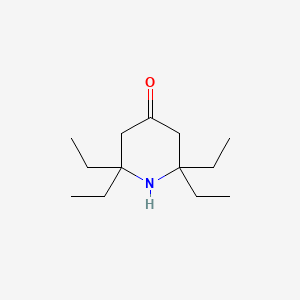
2,2,6,6-Tetraethyl-4-piperidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinone, 2,2,6,6-tetraethyl- is a chemical compound with the molecular formula C13H25NO It is a derivative of piperidinone, characterized by the presence of four ethyl groups attached to the 2, 2, 6, and 6 positions of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2,2,6,6-tetraethyl- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl halides under basic conditions to introduce the ethyl groups at the desired positions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of 4-Piperidinone, 2,2,6,6-tetraethyl- may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields. For example, the continuous-flow reductive amination of piperidine with ethyl halides in the presence of a suitable catalyst can be employed to produce the compound on a larger scale.
化学反応の分析
Types of Reactions
4-Piperidinone, 2,2,6,6-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the piperidinone ring to piperidine derivatives.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-Piperidinone, 2,2,6,6-tetraethyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 4-Piperidinone, 2,2,6,6-tetraethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone: A similar compound with methyl groups instead of ethyl groups.
2,2,6,6-Tetramethylpiperidine: Another related compound with a fully saturated piperidine ring.
4-Oxo-2,2,6,6-tetramethylpiperidine: A derivative with an oxo group at the 4-position.
Uniqueness
4-Piperidinone, 2,2,6,6-tetraethyl- is unique due to the presence of four ethyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C13H25NO |
|---|---|
分子量 |
211.34 g/mol |
IUPAC名 |
2,2,6,6-tetraethylpiperidin-4-one |
InChI |
InChI=1S/C13H25NO/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14-12/h14H,5-10H2,1-4H3 |
InChIキー |
YZTGBPOXSYDGJL-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(=O)CC(N1)(CC)CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



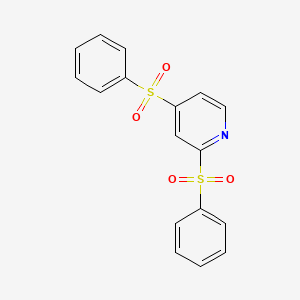
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)

